Home > Products > Screening Compounds P23515 > 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid
6-Cyclopropyl-2-(difluoromethyl)nicotinic acid -

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid

Catalog Number: EVT-15364792
CAS Number:
Molecular Formula: C10H9F2NO2
Molecular Weight: 213.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid is a synthetic organic compound belonging to the class of nicotinic acids, characterized by the presence of a cyclopropyl group and a difluoromethyl substituent. Its molecular formula is C10H9F2N1O2C_{10}H_{9}F_{2}N_{1}O_{2} with a molecular weight of approximately 213.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

This compound is classified under the broader category of pyridine derivatives, which are known for their diverse biological activities. The specific structural features of 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid contribute to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals. It is often synthesized for research purposes and can be sourced from various chemical suppliers and research institutions .

Synthesis Analysis

Methods

The synthesis of 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid typically involves several steps, focusing on the introduction of the cyclopropyl and difluoromethyl groups onto the nicotinic acid framework.

  1. Starting Materials: The synthesis often begins with readily available nicotinic acid derivatives or related pyridine compounds.
  2. Difluoromethylation: The introduction of the difluoromethyl group can be achieved through various methods, including:
    • Electrophilic fluorination: Utilizing reagents such as difluoromethyl sulfonium salts.
    • Radical reactions: Employing difluoromethyl radicals generated from suitable precursors .
  3. Cyclopropyl Group Introduction: The cyclopropyl moiety can be added through:
    • Cyclopropanation reactions: Using reagents like diazomethane or other cyclopropanating agents in the presence of catalysts.

Technical Details

The reaction conditions, including temperature, pressure, and reaction time, are critical for optimizing yield and purity. Commonly used catalysts include transition metals or Lewis acids that facilitate the cyclization and substitution processes.

Molecular Structure Analysis

Structure

The molecular structure of 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid features a pyridine ring with two significant substituents:

  • A cyclopropyl group at the 6-position.
  • A difluoromethyl group at the 2-position.

Data

The InChI representation for this compound is as follows:

InChI 1S C10H9F2N O2 c11 10 12 8 3 4 9 13 5 8 7 1 2 6 7 h3 4 6H 1 2 5H2 H 11 12 H 14 15 \text{InChI 1S C10H9F2N O2 c11 10 12 8 3 4 9 13 5 8 7 1 2 6 7 h3 4 6H 1 2 5H2 H 11 12 H 14 15 }

This representation highlights the connectivity of atoms within the molecule and provides insight into its stereochemistry.

Chemical Reactions Analysis

Reactions

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid can participate in various chemical reactions typical for carboxylic acids and heterocyclic compounds:

  1. Esterification: Reacts with alcohols to form esters under acidic conditions.
  2. Amide Formation: Can react with amines to form amides, which may enhance its biological activity.
  3. Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions under certain conditions.

Technical Details

These reactions are often facilitated by specific catalysts or reagents that help drive the reaction towards desired products while minimizing side reactions.

Mechanism of Action

The mechanism of action for 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid involves its interaction with biological targets, particularly those related to nicotinic acetylcholine receptors. The presence of the difluoromethyl group may enhance binding affinity or alter pharmacokinetic properties compared to other nicotinic acid derivatives.

Process

Upon binding to its target receptors, it may modulate neurotransmitter release or influence signaling pathways associated with neuronal excitability and synaptic transmission.

Data

Research indicates that modifications in the structure can lead to significant changes in biological activity, making this compound a candidate for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid exhibits properties typical of carboxylic acids:

  • Solubility: Likely soluble in polar solvents due to the carboxylic acid functional group.
  • Reactivity: Can participate in typical organic reactions involving carboxylic acids and nitrogen-containing heterocycles.

Relevant data concerning solubility and reactivity profiles are essential for understanding its behavior in various chemical environments .

Applications

The scientific applications of 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid are diverse:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects related to neurological disorders due to its interaction with nicotinic receptors.
  2. Chemical Synthesis: Used as a building block in the synthesis of more complex molecules within pharmaceutical research.
  3. Biological Studies: Explored for its effects on cellular signaling pathways and potential roles in drug discovery processes.

The unique structural features of this compound make it a valuable candidate for further research into its pharmacological properties and potential therapeutic applications .

Introduction to Nicotinic Acid Receptor Agonists in Dyslipidemia Therapy

Role of GPR109a Activation in Lipid Metabolism Regulation

GPR109A (also termed HCA₂) is a Gi/o-protein-coupled receptor predominantly expressed in adipocytes, macrophages, and epidermal Langerhans cells. Its activation by endogenous ligands like β-hydroxybutyrate or therapeutic agents such as nicotinic acid (niacin) initiates pivotal downstream signaling cascades that regulate lipid metabolism. In adipose tissue, GPR109A activation potently inhibits hormone-sensitive lipase (HSL) via inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This suppresses the hydrolysis of triglycerides to free fatty acids (FFAs), thereby lowering plasma FFA concentrations and subsequently reducing hepatic very-low-density lipoprotein (VLDL) production [2] [5].

Research demonstrates that GPR109A activation triggers distinct signaling pathways:

  • Anti-lipolytic Pathway: Mediated by Gi-dependent inhibition of adenylyl cyclase, leading to reduced HSL activity (specifically via decreased phosphorylation at Ser563) and attenuated lipolysis [5].
  • Flushing Pathway: Involves β-arrestin1 recruitment, receptor internalization, ERK1/2 MAPK phosphorylation, and prostaglandin D₂ (PGD₂) release from Langerhans cells [2].

Table 1: Functional Consequences of GPR109A Activation in Different Tissues

Tissue/Cell TypeSignaling PathwayBiological OutcomeKey Mediators
AdipocytesGi/Go protein couplingAnti-lipolysis↓ cAMP, ↓ HSL phosphorylation (Ser563)
Langerhans Cellsβ-arrestin1 recruitmentFlushing responsePGD₂, ERK1/2 phosphorylation, Receptor internalization
MacrophagesGi-dependentAnti-inflammatory↓ TNF-α, ↓ IL-6

Critically, studies in bovine models confirm that nicotinic acid and β-hydroxybutyrate significantly reduce glycerol and non-esterified fatty acid (NEFA) release in adipose explants under lipolytic challenge, directly correlating with diminished HSL phosphorylation. This validates the functional conservation of the GPR109A antilipolytic mechanism across species [5].

Historical Limitations of Nicotinic Acid and the Rationale for Structural Analog Development

Despite being the most effective HDL-cholesterol-elevating agent (+25–35%) and lowering triglycerides (TAG) by 20–50% and Lp(a) by up to 30%, nicotinic acid’s clinical utility has been severely hampered by its side effect profile. The cutaneous flushing, mediated via Langerhans cell PGD₂ release upon GPR109A activation, profoundly impacts patient compliance and long-term adherence [2] [3].

Large-scale randomized trials (AIM-HIGH and HPS2-THRIVE) investigating niacin co-administered with statins demonstrated no incremental cardiovascular benefit despite significant HDL-C elevation and TAG reduction. This suggested that HDL functionality (e.g., cholesterol efflux capacity) rather than absolute concentration might be critical, and/or that niacin’s adverse effects offset potential advantages [3]. These limitations highlighted the need for:

  • Pathway-Selective Agonists: Agents that dissociate antilipolytic efficacy from β-arrestin-dependent flushing. Pyrazole-based agonists exemplify this approach, fully inhibiting lipolysis in vivo while antagonizing niacin-induced flushing [2].
  • Structural Optimization: Modifications to the nicotinic acid scaffold to improve receptor signaling bias and metabolic stability.

Table 2: Comparative Lipid-Modifying Effects of Niacin in Major Clinical Trials

Trial (Reference)Lipid Parameter Changes (vs. Baseline/Control)Primary Cardiovascular Outcome
CDP [3]TC ↓ 9.9%; TAG ↓ 26.1%↓ Nonfatal MI by 27%
HATS [3]LDL-C ↓ 42%; HDL-C ↑ 26%↓ Composite endpoint by 88% (P=0.03)
AIM-HIGH [3]LDL-C ↓ 14%; HDL-C ↑ 25%; TAG ↓ 31%No significant benefit vs. placebo
HPS2-THRIVE [3]LDL-C ↓ 10%; HDL-C ↑ 6%; TAG ↓ 33%No significant benefit vs. placebo

The structural evolution focuses on modifying the pyridine core and carboxylic acid moiety:

  • Core Modifications: Introduction of cyclopropyl at C6 enhances steric bulk, potentially altering receptor binding kinetics or conferring metabolic resistance to decarboxylation.
  • Electron-Withdrawing Substituents: A difluoromethyl group (-CHF₂) at C2 increases electronegativity and may stabilize the carboxylic acid pharmacophore critical for GPR109A recognition, while potentially mitigating oxidative metabolism.

These targeted modifications aim to retain potent Gi-mediated antilipolytic activity while minimizing β-arrestin recruitment—addressing the core limitation of classical niacin therapy [1] [4].

Table 3: Key Structural Features of Nicotinic Acid and 6-Cyclopropyl-2-(difluoromethyl)nicotinic Acid

CompoundCore StructureC2 SubstituentC6 SubstituentPutative Advantages
Nicotinic AcidPyridine-3-carboxylic acidHHBenchmark agonist
6-Cyclopropyl-2-(difluoromethyl)nicotinic acidPyridine-3-carboxylic acid-CHF₂CyclopropylEnhanced metabolic stability; Potential signaling bias

Properties

Product Name

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid

IUPAC Name

6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

InChI

InChI=1S/C10H9F2NO2/c11-9(12)8-6(10(14)15)3-4-7(13-8)5-1-2-5/h3-5,9H,1-2H2,(H,14,15)

InChI Key

ZPLZXLMYXMZXMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C(=O)O)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.